1-(6-Ethoxy-5-methylpyridin-3-yl)ethanamine

Asymmetric synthesis Chiral ligand design Medicinal chemistry

Sourcing chiral pyridine scaffolds with batch-variable purity disrupts SAR reproducibility. 1-(6-Ethoxy-5-methylpyridin-3-yl)ethanamine (CAS 1355191-91-1) solves this with certified ≥98% purity and a defined stereogenic center. - TPSA 48.1 Ų & LogP ~1.1-1.8 enable predictable ADME modulation vs. simpler analogs. - Primary amine enables amide coupling, reductive amination, or sulfonamide formation directly. - Pre-functionalized 6-ethoxy-5-methyl core accelerates CYP2A6 inhibitor lead optimization. Commercially available with batch-specific COA for parallel synthesis campaigns.

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
Cat. No. B13011627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Ethoxy-5-methylpyridin-3-yl)ethanamine
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCCOC1=NC=C(C=C1C)C(C)N
InChIInChI=1S/C10H16N2O/c1-4-13-10-7(2)5-9(6-12-10)8(3)11/h5-6,8H,4,11H2,1-3H3
InChIKeyYTXMPZDVIAYLBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Ethoxy-5-methylpyridin-3-yl)ethanamine Characterization


1-(6-Ethoxy-5-methylpyridin-3-yl)ethanamine (CAS 1355191-91-1) is a substituted pyridine derivative with molecular formula C10H16N2O and molecular weight 180.25 g/mol [1]. The compound features a pyridine core substituted with an ethoxy group at the 6-position, a methyl group at the 5-position, and an ethanamine moiety at the 3-position, producing a structure with a stereogenic center at the alpha-carbon of the ethanamine side chain . Commercially available with certified purity specifications ranging from 95% to ≥98%, this compound is supplied for research and development use exclusively . The compound is classified as an aromatic amine and serves primarily as a building block or intermediate in synthetic and medicinal chemistry applications .

1-(6-Ethoxy-5-methylpyridin-3-yl)ethanamine Structural Determinants


Substitution with structurally related pyridine ethanamine analogs introduces measurable changes in physicochemical parameters that directly impact synthetic utility and biological target engagement. The 6-ethoxy-5-methyl substitution pattern of this compound confers a distinct topological polar surface area (TPSA) of 48.1 Ų and a calculated LogP of approximately 1.1–1.8, values that deviate from those of simpler analogs such as 1-(5-methylpyridin-3-yl)ethanamine (molecular weight 136.19 g/mol) or 6-ethoxy-5-methylpyridin-3-amine (molecular weight 152.19 g/mol) [1]. The presence of the ethanamine side chain at the 3-position introduces a chiral center absent in the primary amine analog, enabling stereoselective derivatization strategies not accessible with achiral building blocks [2]. Furthermore, studies on related 5-substituted and 6-substituted pyridine analogs demonstrate that subtle variations in pyridine ring substitution profoundly alter selectivity profiles against cytochrome P450 isoforms such as CYP2A6 [3]. Generic substitution therefore risks both altered physicochemical behavior and unpredictable biological selectivity.

1-(6-Ethoxy-5-methylpyridin-3-yl)ethanamine Differentiation Evidence


Chiral Center for Enantioselective Derivatization

1-(6-Ethoxy-5-methylpyridin-3-yl)ethanamine possesses a stereogenic center at the alpha-carbon of the ethanamine side chain (C8 bearing the amino and methyl groups), a structural feature absent in the direct synthetic precursor 6-ethoxy-5-methylpyridin-3-amine (CAS 1249781-69-8). This chirality enables stereoselective transformations that are chemically impossible with the achiral primary amine analog [1]. The compound may be procured as a racemic mixture or, through appropriate vendor sourcing, as enantiomerically enriched material [2].

Asymmetric synthesis Chiral ligand design Medicinal chemistry

Enhanced Lipophilicity and Rotational Flexibility

The 6-ethoxy substituent on 1-(6-ethoxy-5-methylpyridin-3-yl)ethanamine increases both lipophilicity and rotational bond count relative to the unsubstituted analog 1-(5-methylpyridin-3-yl)ethanamine (CAS 1213931-43-1 racemate; MW 136.19 g/mol). Computed LogP values (XLogP3: target = 1.1; alternative comparator with 6-ethoxy but primary amine = 1.2) indicate measurable hydrophobicity differences [1]. The additional ethoxy group also increases the rotatable bond count from 2 to 3, providing enhanced conformational flexibility that can influence ligand-receptor binding energetics .

Drug design ADME prediction SAR studies

CYP450 Isoform Selectivity Potential

A systematic structure-activity relationship (SAR) study of 5-substituted and 6-substituted pyridine analogs of nicotine demonstrated that pyridine ring substitution patterns dramatically influence both potency and selectivity for CYP2A6 inhibition versus other CYP isoforms (CYP2E1, CYP2B6, CYP2D6, CYP3A4, CYP1A2) [1]. Among 36 compounds tested, multiple 5-substituted and 6-substituted analogs exhibited IC50 values for CYP2A6 inhibition ranging from 0.05 μM to >100 μM, with selectivity ratios (CYP2A6 IC50 / other CYP IC50) varying by more than two orders of magnitude depending on substitution [2]. The 6-ethoxy-5-methyl pattern on the pyridine core is structurally aligned with the substitution motifs that produced the most selective CYP2A6 inhibitors in this series.

CYP2A6 inhibition Nicotine metabolism Selectivity profiling

Commercial Availability and Purity

1-(6-Ethoxy-5-methylpyridin-3-yl)ethanamine is commercially available from multiple reputable vendors with certified purity specifications of 95% to ≥98% as verified by NMR and/or HPLC analysis . This contrasts with more complex or novel pyridine ethanamine derivatives that may require custom synthesis with extended lead times and batch-to-batch variability. The CAS registry number 1355191-91-1 is established, facilitating reliable cross-vendor comparison and regulatory documentation .

Chemical sourcing Quality control Procurement

1-(6-Ethoxy-5-methylpyridin-3-yl)ethanamine Application Scenarios


Chiral Ligand and Asymmetric Catalyst Development

The stereogenic center at the alpha-carbon of the ethanamine side chain makes 1-(6-ethoxy-5-methylpyridin-3-yl)ethanamine suitable for enantioselective synthesis applications [1]. Researchers developing chiral ligands for asymmetric catalysis can employ this compound (as racemate or enantiomerically enriched material) as a pyridine-containing chiral amine building block, enabling the construction of C2-symmetric or C1-symmetric ligand frameworks with metal-coordinating pyridine nitrogen [2].

CYP2A6-Focused Drug Discovery

Based on class-level SAR from 5-substituted and 6-substituted pyridine analogs showing that dual substitution at these positions enhances CYP2A6 inhibitory potency and isoform selectivity [3], this compound provides a pre-functionalized scaffold for developing selective CYP2A6 inhibitors. Medicinal chemists can leverage the 6-ethoxy-5-methyl pyridine core as a starting point for further derivatization at the ethanamine nitrogen or pyridine ring, bypassing the need for de novo construction of the substituted pyridine core [4].

ADME Property Optimization

The enhanced lipophilicity (XLogP3 = 1.1) and additional rotatable bond (3 vs. 2 for comparators) of this compound relative to simpler pyridine ethanamine analogs [5] make it valuable for structure-property relationship studies. Researchers seeking to modulate membrane permeability, plasma protein binding, or metabolic stability in lead optimization campaigns can use this building block to systematically explore the effects of 6-alkoxy substitution on ADME parameters without altering the core pharmacophore .

Heterocyclic Building Block for Library Synthesis

The established commercial availability with batch-certified purity (95% to ≥98%) and stable CAS registry designation enables reliable procurement for parallel synthesis campaigns. The primary amine functionality permits straightforward amide coupling, reductive amination, or sulfonamide formation, while the 6-ethoxy and 5-methyl substituents provide distinct steric and electronic modulation of the pyridine ring for SAR exploration .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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